molecular formula C10H14FNO B1394026 3-Fluoro-2-isobutoxyaniline CAS No. 1286264-86-5

3-Fluoro-2-isobutoxyaniline

Cat. No. B1394026
M. Wt: 183.22 g/mol
InChI Key: OTZYSFFXNXHFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-isobutoxyaniline is a chemical compound with the CAS number 1286264-86-5 . It is used in various chemical reactions and has been offered by several chemical suppliers .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Fluoro-2-isobutoxyaniline are not available, fluorinated compounds are known to participate in various types of reactions. For instance, they can undergo Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Scientific Research Applications

  • Scientific Field : Biomedical Applications
    • Summary of Application : Fluorescent probes have become the analytical tool of choice in a wide range of research and industrial fields due to their simplicity in preparation, sensitivity, and selectivity . They facilitate the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
    • Methods of Application : The preparation of fluorescent probes involves the design and synthesis of a palette of probes based on various scaffolds . These probes feature varied electronic properties that show tunable absorption and emission in the visible region with large Stokes shifts .
    • Results or Outcomes : Many long-wavelength fluorescent probes have proven applicable for in vivo biomedical applications including fluorescence-guided disease diagnosis and theranostics . For example, one probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

properties

IUPAC Name

3-fluoro-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-7(2)6-13-10-8(11)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYSFFXNXHFPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-isobutoxyaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.